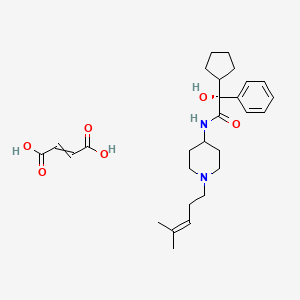

J-104129

Descripción

Propiedades

IUPAC Name |

but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQUCITPHOUAC-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741408 | |

| Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244277-89-2 | |

| Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

J-104129: A Technical Guide to its Mechanism of Action as a Selective Muscarinic M3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of J-104129, a potent and selective antagonist of the muscarinic M3 acetylcholine receptor. This compound, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, demonstrates significant potential in the treatment of obstructive airway diseases due to its high affinity and selectivity for the M3 receptor subtype over the M2 subtype. This selectivity profile is crucial for minimizing cardiac side effects associated with non-selective muscarinic antagonists.

Core Mechanism of Action: Competitive Antagonism of the Muscarinic M3 Receptor

This compound functions as a competitive antagonist at the muscarinic M3 receptor. In smooth muscle, particularly in the bronchi, the M3 receptor is the primary mediator of acetylcholine (ACh)-induced contraction. By binding to the M3 receptor, this compound prevents ACh from binding and initiating the downstream signaling cascade that leads to bronchoconstriction.

The selectivity of this compound is a key feature of its pharmacological profile. It exhibits a significantly higher binding affinity for the M3 receptor compared to the M2 receptor, which is the predominant muscarinic receptor subtype in the heart. This M3-selectivity is critical for achieving bronchodilation without inducing tachycardia, a common side effect of less selective muscarinic antagonists.

Quantitative Pharmacological Data

The binding affinities and functional antagonist potencies of this compound have been determined through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |

| Human Muscarinic M1 | This compound | Ki | 19 | Human |

| Human Muscarinic M2 | This compound | Ki | 490 | Human |

| Human Muscarinic M3 | This compound | Ki | 4.2 | Human |

Table 1: In Vitro Binding Affinities of this compound for Human Muscarinic Receptor Subtypes.

| Tissue | Receptor | Parameter | Value (nM) | Species |

| Rat Trachea | M3 | KB | 3.3 | Rat |

| Rat Right Atria | M2 | KB | 170 | Rat |

Table 2: Functional Antagonist Potency of this compound in Isolated Rat Tissues.

| Experimental Model | Parameter | Value (mg/kg) | Route of Administration | Species |

| Acetylcholine-induced bronchoconstriction | ED50 | 0.58 | Oral | Rat |

Table 3: In Vivo Efficacy of this compound in Anesthetized Rats.

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of the muscarinic M3 receptor and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

CHO cell membranes (20-40 µg of protein) are incubated in a final volume of 250 µL of assay buffer.

-

The incubation mixture contains a fixed concentration of [³H]-NMS (e.g., 0.4 nM) and varying concentrations of this compound.

-

For determination of non-specific binding, a parallel set of incubations is performed in the presence of 1 µM atropine.

-

The mixture is incubated for 60 minutes at 25°C.

-

The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC₅₀ values (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assays

Objective: To determine the functional antagonist potency (KB) of this compound on acetylcholine-induced contractions in isolated rat trachea (M3) and right atria (M2).

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution.

-

Acetylcholine (ACh).

-

This compound.

-

Organ bath system with isometric force transducers.

Procedure for Isolated Trachea (M3 activity):

-

Rats are euthanized, and the tracheas are excised and cut into rings.

-

Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The rings are allowed to equilibrate under a resting tension of 1 g.

-

Cumulative concentration-response curves to ACh are generated in the absence and presence of increasing concentrations of this compound (incubated for 30 minutes prior to ACh addition).

-

The antagonist potency (KB) is calculated using the Schild equation.

Procedure for Isolated Right Atria (M2 activity):

-

The right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution at 32°C.

-

The atria are allowed to beat spontaneously, and the atrial rate is recorded.

-

Cumulative concentration-response curves to the negative chronotropic effect of ACh are obtained in the absence and presence of this compound.

-

The KB value is determined from the rightward shift of the concentration-response curves.

In Vivo Bronchoconstriction Assay

Objective: To determine the in vivo efficacy (ED₅₀) of orally administered this compound against acetylcholine-induced bronchoconstriction in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula and ventilator.

-

Pressure transducer to measure pulmonary resistance.

-

Acetylcholine (ACh) for intravenous challenge.

-

This compound for oral administration.

Procedure:

-

Rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation.

-

A pressure transducer is used to monitor changes in pulmonary resistance.

-

A baseline bronchoconstrictor response is established by intravenous administration of ACh.

-

This compound is administered orally at various doses.

-

At a predetermined time after this compound administration (e.g., 1 hour), the ACh challenge is repeated.

-

The percentage inhibition of the ACh-induced increase in pulmonary resistance is calculated for each dose of this compound.

-

The ED₅₀ value (the dose of this compound that causes 50% inhibition of the ACh-induced bronchoconstriction) is determined from the dose-response curve.

J-104129: A Selective M3 Muscarinic Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR). Its high affinity for the M3 receptor subtype over other muscarinic receptors, particularly the M2 subtype, has made it a valuable pharmacological tool for investigating M3 receptor function and a potential therapeutic agent, notably in the context of respiratory diseases. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity for the human M3 muscarinic receptor and its significant selectivity over other muscarinic receptor subtypes. This selectivity is crucial for minimizing off-target effects, particularly the cardiac side effects associated with M2 receptor antagonism.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | K_i_ (nM) | Reference |

| Human M1 | This compound | CHO cell membranes | 19 | [1] |

| Human M2 | This compound | CHO cell membranes | 490 | [1] |

| Human M3 | This compound | CHO cell membranes | 4.2 | [1] |

Table 2: In Vitro Functional Antagonism of this compound

| Tissue Preparation | Agonist | Parameter | K_B_ (nM) | Reference |

| Rat Trachea | Acetylcholine | Contraction | 3.3 | [1] |

| Rat Right Atria | Acetylcholine | Bradycardia | 170 | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Challenge | Endpoint | ED_50_ (mg/kg, p.o.) | Reference |

| Rat | Acetylcholine-induced bronchoconstriction | Inhibition | 0.58 | [2] |

Experimental Protocols

The characterization of this compound involves a combination of in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (K_i_) of this compound for different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human M1, M2, and M3 muscarinic receptors.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is used instead of this compound.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS). The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

Radioligand Binding Assay Workflow

Isolated Tissue Functional Assays

These in vitro assays assess the functional antagonist activity of this compound in a physiological context.

Objective: To determine the functional antagonist potency (K_B_) of this compound against acetylcholine-induced contractions in isolated rat trachea.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution.

-

Acetylcholine (ACh).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a predetermined time.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

-

Data Analysis: The antagonist potency is determined by the degree of rightward shift of the agonist concentration-response curve in the presence of the antagonist. The K_B_ value is calculated using the Schild equation.

M3 Muscarinic Receptor Signaling Pathways

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_q_ family of G proteins. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C. However, evidence also suggests the M3 receptor can couple to other G proteins and activate alternative signaling cascades.

Canonical G_q_ Signaling Pathway

Upon binding of an agonist like acetylcholine, the M3 receptor undergoes a conformational change that activates the heterotrimeric G protein G_q_. The activated Gα_q_ subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increased intracellular calcium and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Canonical M3 Receptor Gq Signaling

Alternative Signaling Pathways

Recent studies have indicated that the M3 receptor can also couple to other G proteins, such as G_i_ and G_s_, although to a lesser extent than G_q_.[3] Coupling to G_i_ would lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while coupling to G_s_ would have the opposite effect. Furthermore, there is evidence for G_q/11_-independent signaling through phospholipase D (PLD) activation.[4] These alternative pathways suggest a more complex and nuanced regulation of cellular responses by the M3 receptor.

Alternative M3 Receptor Signaling

Conclusion

This compound is a highly selective M3 muscarinic receptor antagonist with well-characterized in vitro and in vivo pharmacological properties. Its selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of the M3 receptor. The detailed experimental protocols and an understanding of the complex signaling pathways associated with the M3 receptor, as outlined in this guide, are essential for researchers and drug development professionals working in the field of cholinergic pharmacology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of J-104129

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key target in the pathophysiology of various conditions, most notably obstructive airway diseases. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies associated with this compound. The information is intended to support further research and development efforts in the field of muscarinic receptor modulation.

Chemical Structure and Identifiers

This compound is a synthetic molecule belonging to the class of 4-acetamidopiperidine derivatives. Its chemical identity is well-defined by its systematic name, molecular formula, and various registry numbers.

| Identifier | Value |

| IUPAC Name | (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate[1] |

| CAS Number | 257603-40-0 (for the fumarate salt)[1][2][3] |

| Molecular Formula | C₂₄H₃₆N₂O₂ · C₄H₄O₄[1] |

| Molecular Weight | 500.63 g/mol [1] |

| SMILES | O=C(O)/C=C/C(O)=O.CC(C)=CCCN1CCC(NC(--INVALID-LINK--(O)C3=CC=CC=C3)=O)CC1[1] |

| InChI | 1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1[1] |

| Synonyms | J104129 fumarate, (2R)-2-Cyclopentyl-2-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-2-phenylacetamide (2E)-2-butenedioate (1:1)[3] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the muscarinic M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor. This selectivity is crucial for its potential therapeutic applications, as M2 receptor antagonism can lead to undesirable cardiovascular side effects.

Receptor Binding Affinity

The affinity of this compound for human muscarinic receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) demonstrate its potent and selective M3 antagonism.

| Receptor Subtype | Ki (nM) | Selectivity (M2/M3) |

| Human M1 | 19[2] | - |

| Human M2 | 490[2][4] | 117-fold |

| Human M3 | 4.2[2][4] | - |

In Vitro Functional Activity

Functional assays in isolated tissues confirm the M3 selective antagonist activity of this compound. The antagonist potencies (KB) were determined against acetylcholine (ACh)-induced contractions.

| Tissue Preparation | Receptor Target | KB (nM) |

| Rat Trachea | M3 | 3.3[2] |

| Rat Right Atria | M2 | 170[2] |

In Vivo Efficacy

Oral administration of this compound has been shown to effectively antagonize bronchoconstriction induced by acetylcholine in animal models, highlighting its potential as an orally active therapeutic agent.

| Animal Model | Assay | ED₅₀ (mg/kg, p.o.) |

| Rat | Acetylcholine-induced bronchoconstriction | 0.58[5] |

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. However, its oral activity suggests good absorption. The pharmacodynamic effect is characterized by a potent and selective blockade of M3 receptor-mediated responses. Further studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway of the muscarinic M3 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 family of G proteins.

Caption: Muscarinic M3 Receptor Signaling Pathway.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize this compound.

Synthesis of this compound

A diastereoselective synthesis of this compound has been developed. A key step in this synthesis involves the Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone, followed by hydrogenolysis of the resulting enol triflate. The mixture of cyclopentyldioxolane is then hydrolyzed with sodium hydroxide to yield the carboxylic acid precursor with high enantiomeric excess.[6] This carboxylic acid is then coupled with the appropriate piperidine derivative to yield this compound.

Muscarinic Receptor Binding Assay

The affinity of this compound for muscarinic receptor subtypes is determined using a competitive radioligand binding assay.

Caption: Experimental Workflow for Receptor Binding Assay.

Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled competitor, this compound. Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Bronchoconstriction Assay

The in vivo efficacy of this compound is assessed by its ability to inhibit acetylcholine-induced bronchoconstriction in anesthetized rats.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. A tracheal cannula is inserted for artificial ventilation and for the measurement of airway resistance.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

Bronchoconstriction Induction: After a set period to allow for drug absorption, a bronchoconstrictor agent, such as acetylcholine or methacholine, is administered intravenously (i.v.).

-

Measurement of Airway Resistance: Changes in airway resistance are continuously monitored.

-

Data Analysis: The dose-response curve for the bronchoconstrictor is generated in the presence and absence of this compound. The ED₅₀ value, the dose of this compound that causes a 50% inhibition of the maximum bronchoconstrictor response, is then calculated.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the muscarinic M3 receptor. The data and protocols presented in this guide provide a solid foundation for further investigation into its pharmacological profile and therapeutic utility. Future research should focus on a more detailed characterization of its pharmacokinetic properties to fully assess its drug development potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

J-104129: A Comprehensive Technical Guide to a Selective M3 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This document consolidates key chemical and pharmacological data, outlines detailed experimental methodologies for its characterization, and visualizes its mechanism of action within the relevant signaling pathway.

Core Compound Data

This compound, in its fumarate salt form, is a well-characterized small molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 257603-40-0 | [1][2][3][4] |

| Molecular Weight | 500.63 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₄H₃₆N₂O₂ · C₄H₄O₄ | [1][4] |

Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for the M3 muscarinic receptor subtype over other muscarinic receptors, particularly the M2 subtype. This selectivity is crucial for its targeted therapeutic effects, primarily as a bronchodilator for obstructive airway diseases.

Receptor Binding Affinities

The equilibrium dissociation constants (Ki) of this compound for various human muscarinic receptor subtypes are summarized below, highlighting its selectivity for the M3 receptor.

| Receptor Subtype | Ki (nM) |

| Human M1 | 19 |

| Human M2 | 490 |

| Human M3 | 4.2 |

Data sourced from Mitsuya et al., 1999.

Functional Antagonism

In functional assays, this compound demonstrates potent antagonism of acetylcholine-induced responses in tissues expressing M3 receptors.

| Assay | Parameter | Value (nM) |

| Isolated Rat Trachea | KB | 3.3 |

Data sourced from Mitsuya et al., 1999.

The in vivo efficacy of this compound has been demonstrated in animal models of bronchoconstriction.

| Animal Model | Parameter | Value (mg/kg, p.o.) |

| Acetylcholine-induced bronchoconstriction in rats | ED₅₀ | 0.58 |

Data sourced from Mitsuya et al., 1999.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a well-defined signaling cascade.

M3 Muscarinic Receptor Signaling Pathway

The activation of the M3 receptor by acetylcholine leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in smooth muscle contraction. This compound prevents this cascade by occupying the acetylcholine binding site on the M3 receptor.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard pharmacological assays and provide a framework for the evaluation of muscarinic receptor antagonists.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).

Methodology:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Serial dilutions of this compound or vehicle.

-

A fixed concentration of [³H]NMS (typically near its Kd value).

-

Cell membrane preparation.

-

For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is added to a set of wells.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold assay buffer.

-

Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol details the assessment of the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation, such as rat trachea.

Methodology:

-

Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the trachea is carefully dissected and cleaned of adhering connective tissue. The trachea is cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Experiment:

-

A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.

-

The tissues are washed, and this compound is added to the bath at a fixed concentration and incubated for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

-

-

Data Analysis: The antagonist's potency is determined by calculating the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist). The Schild equation is then used to determine the KB value.

In Vivo Bronchoconstriction Assay

This protocol outlines a method to evaluate the in vivo efficacy of orally administered this compound against acetylcholine-induced bronchoconstriction in anesthetized rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. A cannula is inserted into the trachea for artificial ventilation and measurement of airway resistance. A catheter is placed in a jugular vein for the administration of the bronchoconstrictor.

-

Drug Administration: this compound or its vehicle is administered orally at various doses at a set time before the bronchoconstrictor challenge.

-

Bronchoconstriction Challenge: A bolus of acetylcholine is administered intravenously to induce bronchoconstriction.

-

Measurement: Airway resistance is measured continuously before and after the acetylcholine challenge.

-

Data Analysis: The peak increase in airway resistance is determined for each animal. The dose of this compound that causes a 50% inhibition of the acetylcholine-induced bronchoconstriction (ED₅₀) is calculated.

References

- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of J-104129: A Selective M3 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed descriptions of the probable experimental protocols used for its characterization, and a visualization of its mechanism of action within the M3 receptor signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the function of the parasympathetic nervous system and are found in various tissues throughout the body. The M3 subtype, in particular, is predominantly located on smooth muscle cells and glandular tissues.[4] Its activation leads to a cascade of intracellular events resulting in smooth muscle contraction and glandular secretion. Consequently, antagonists of the M3 receptor have significant therapeutic potential in the treatment of conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

The development of selective M3 receptor antagonists has been a key objective in medicinal chemistry to minimize the side effects associated with non-selective muscarinic blockers. This compound emerged from a dedicated research program focused on identifying novel compounds with high affinity for the M3 receptor and pronounced selectivity over the M2 subtype, which is primarily located in the heart and whose blockade can lead to undesirable cardiovascular effects.[1][2]

Discovery and Pharmacological Profile

This compound was identified through the systematic derivatization of a series of 4-acetamidopiperidine compounds.[2] The key structural modification that conferred high M3 selectivity was the introduction of a specific hydrocarbon chain on the piperidine nitrogen.[2]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype (Human) | Ki (nM) |

| M1 | 19[1] |

| M2 | 490[1][2][3] |

| M3 | 4.2[1][2][3] |

Table 2: Functional Antagonistic Activity of this compound

| Assay | Species | Tissue/Preparation | Parameter | Value |

| Acetylcholine-induced bronchoconstriction | Rat | Trachea | KB (nM) | 3.3[1][2] |

| Acetylcholine-induced bradycardia | Rat | Right Atria | KB (nM) | 170[1] |

| Acetylcholine-induced bronchoconstriction (in vivo) | Rat | - | ED50 (mg/kg, p.o.) | 0.58[2][5] |

These data highlight the potent M3 antagonistic activity of this compound and its significant selectivity over the M2 receptor, with an approximately 120-fold difference in binding affinity.[1][2] This selectivity is further demonstrated in functional assays, where this compound is substantially more potent at inhibiting M3-mediated bronchoconstriction than M2-mediated bradycardia.[1]

Synthesis of this compound

The synthesis of this compound has been described as a diastereoselective process.[6] While the full, step-by-step protocol is detailed in the primary literature, a summary of the key synthetic strategy is provided below.

General Synthetic Approach

The synthesis of this compound, chemically named (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, involves a multi-step sequence.[2] A key feature of the synthesis is the diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone. This is followed by hydrogenolysis of the resulting enol triflate. The mixture of cyclopentyldioxolanes is then hydrolyzed to yield the carboxylic acid intermediate with a high enantiomeric excess.[6]

Experimental Protocols

The following sections describe the likely experimental methodologies employed in the pharmacological characterization of this compound, based on standard practices in the field.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing one of the human muscarinic receptor subtypes (M1, M2, or M3).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (Rat Trachea)

This assay is used to determine the functional antagonistic activity (KB) of a compound in a physiological setting.

Protocol:

-

Tissue Preparation: The trachea is isolated from a rat and cut into rings. These rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Contraction: A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is generated.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.

-

Second Contraction Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The Schild equation is used to calculate the pA2 value, from which the KB value is derived. This value represents the dissociation constant of the antagonist.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the M3 muscarinic receptor. The M3 receptor is coupled to the Gq family of G proteins. Upon binding of an agonist like acetylcholine, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction and glandular secretion. This compound exerts its effect by binding to the M3 receptor and preventing the binding of acetylcholine, thereby inhibiting this signaling cascade.

Visualization of the M3 Receptor Signaling Pathway and the Action of this compound

Caption: M3 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a well-characterized, potent, and selective M3 muscarinic receptor antagonist. Its discovery represents a significant advancement in the development of targeted therapies for diseases involving smooth muscle and glandular hyperactivity. The data and methodologies presented in this technical guide provide a comprehensive resource for scientists and researchers working on muscarinic receptor pharmacology and the development of novel therapeutics. The high selectivity of this compound for the M3 over the M2 receptor subtype underscores its potential for a favorable safety profile, making it an important tool for both basic research and further drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Muscarinic Receptor Selectivity Profile of J-104129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the muscarinic receptor selectivity profile of J-104129, a potent and selective M3 muscarinic receptor antagonist. The information presented herein is compiled from publicly available scientific literature to support research and drug development efforts.

Introduction

This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a selective antagonist of the muscarinic M3 receptor.[1] Its development arose from research into 4-acetamidopiperidine derivatives aimed at achieving high selectivity for the M3 receptor subtype over the M2 subtype.[1] This selectivity is clinically significant, as the M3 receptor is primarily responsible for smooth muscle contraction in the bronchi and bladder, while the M2 receptor is predominantly found in the heart, where its stimulation can lead to bradycardia. Therefore, a high M3/M2 selectivity ratio is a desirable characteristic for therapeutic agents targeting obstructive airway diseases.

Quantitative Selectivity Profile

The binding affinity of this compound for human muscarinic receptor subtypes has been determined through radioligand binding assays. The available data primarily focuses on the M1, M2, and M3 subtypes. To date, specific binding affinity data for the M4 and M5 subtypes for this compound is not extensively reported in the primary literature.

Table 1: this compound Binding Affinity and Functional Antagonism

| Receptor Subtype | Ligand/Tissue Source | Parameter | Value (nM) | Selectivity Ratio (M2/M3) | Reference |

|---|---|---|---|---|---|

| Human M1 | Recombinant CHO cells | Kᵢ | 19 | - | [2] |

| Human M2 | Recombinant CHO cells | Kᵢ | 490 | - | [1] |

| Human M3 | Recombinant CHO cells | Kᵢ | 4.2 | 117 | [1] |

| Rat M3 (functional) | Isolated Rat Trachea | K₋B | 3.3 | - | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. K₋B (Antagonist Equilibrium Dissociation Constant): A measure of the affinity of a competitive antagonist in a functional assay.

The data clearly demonstrates that this compound possesses a high affinity for the human M3 receptor, with approximately 120-fold greater selectivity for M3 over M2 receptors.[1]

Experimental Protocols

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.

This assay is used to determine the binding affinity (Kᵢ value) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptors.

Protocol Outline:

-

Membrane Preparation:

-

CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, or M3) are cultured and harvested.

-

The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competition Binding:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.

-

The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.

-

Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d) Where [L] is the concentration of the radioligand and K₋d is its dissociation constant for the receptor.

-

This functional assay measures the potency of an antagonist (this compound) by its ability to inhibit the physiological response induced by an agonist in an isolated tissue preparation. For this compound, its antagonism of acetylcholine-induced contraction in isolated rat trachea is a key functional measure.[1]

Protocol Outline:

-

Tissue Preparation:

-

A male Sprague-Dawley rat is euthanized, and the trachea is carefully excised.

-

The trachea is cleaned of adhering connective tissue and cut into rings.

-

The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

-

Equilibration and Contraction:

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60 minutes, with periodic washes.

-

A cumulative concentration-response curve to an agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.

-

-

Antagonist Incubation:

-

The tissue is washed to return to baseline tension.

-

A fixed concentration of the antagonist (this compound) is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

-

Agonist Challenge:

-

In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.

-

The process is repeated with several different concentrations of the antagonist.

-

-

Data Analysis:

-

The agonist concentration-response curves in the presence of the antagonist will be right-shifted compared to the control curve.

-

The dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is constructed. For a competitive antagonist, the plot should be linear with a slope of 1.

-

The pA₂ value is determined from the x-intercept of the Schild plot. The K₋B value is calculated as 10⁻ᵖᴬ².

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and the workflows of the experimental protocols described above.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades depending on their subtype.

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway (M1, M3, M5).

Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway (M2, M4).

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for an Isolated Tissue Functional Assay.

References

J-104129: A Selective Muscarinic M3 Receptor Antagonist for Obstructive Airway Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor, demonstrating significant potential for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Developed by Banyu Pharmaceutical Co., this compound has been a subject of research due to its high selectivity for the M3 receptor over the M2 receptor subtype. This selectivity is crucial as it allows for targeted bronchodilation without the cardiac side effects associated with non-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflow.

Core Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 receptor. In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction. By blocking this interaction, this compound effectively inhibits acetylcholine-induced smooth muscle contraction, resulting in bronchodilation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Human Muscarinic M1 | 19 |

| Human Muscarinic M2 | 490 |

| Human Muscarinic M3 | 4.2 |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Species | Parameter | Value |

| Isolated Trachea | Rat | KB (nM) | 3.3 |

| Isolated Atria | Rat | KB (nM) | 170 |

| Acetylcholine-induced Bronchoconstriction | Rat | ED50 (mg/kg, p.o.) | 0.58 |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard pharmacological methods, as the full text of the primary research article was not available for direct citation of the detailed methodology.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells stably expressing either the human M1, M2, or M3 muscarinic receptor are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

-

The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Membrane preparations (containing a specific receptor subtype) are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The incubation is carried out at room temperature for a defined period to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Assay for Functional Antagonism

Objective: To determine the functional antagonist activity (KB) of this compound at M3 receptors in the rat trachea and M2 receptors in the rat atria.

Methodology:

-

Tissue Preparation:

-

Trachea (M3 activity): Male Sprague-Dawley rats are euthanized, and the trachea is excised and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Atria (M2 activity): The right atria are dissected and mounted in an organ bath under similar conditions.

-

-

Functional Assay:

-

The tissues are allowed to equilibrate under a resting tension.

-

Trachea: Cumulative concentration-response curves to acetylcholine are generated in the absence and presence of increasing concentrations of this compound. The contractile response is measured isometrically.

-

Atria: The spontaneous beating rate of the atria is recorded. The inhibitory effect of acetylcholine on the heart rate is measured in the absence and presence of increasing concentrations of this compound.

-

-

Data Analysis:

-

The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is determined using a Schild plot analysis.

-

The KB value is calculated from the pA2 value.

-

In Vivo Model of Acetylcholine-Induced Bronchoconstriction

Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in antagonizing acetylcholine-induced bronchoconstriction in anesthetized rats.

Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with urethane).

-

The trachea is cannulated for artificial ventilation, and a jugular vein is cannulated for drug administration.

-

A pressure transducer is connected to the tracheal cannula to measure changes in airway resistance.

-

-

Experimental Procedure:

-

A stable baseline of airway resistance is established.

-

Different groups of rats are administered this compound orally at various doses.

-

After a set time for drug absorption, a bolus injection of acetylcholine is administered intravenously to induce bronchoconstriction.

-

The increase in airway resistance is recorded.

-

-

Data Analysis:

-

The percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound at each dose is calculated.

-

The ED50 value, the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response, is determined by regression analysis.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of this compound.

Caption: M3 Receptor Signaling Pathway and this compound Action.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a highly selective muscarinic M3 receptor antagonist with potent bronchodilatory effects demonstrated in preclinical models. Its high selectivity for M3 over M2 receptors suggests a favorable safety profile with a reduced risk of cardiac side effects. The data presented in this guide underscore the potential of this compound as a therapeutic agent for respiratory diseases characterized by bronchoconstriction. Further research and clinical development would be necessary to fully elucidate its therapeutic utility in human patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacology and potential applications of this compound.

The Central Role of M3 Muscarinic Receptors in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the M3 muscarinic acetylcholine receptor's pivotal function in mediating smooth muscle contraction. We will explore the intricate signaling pathways, present key quantitative pharmacological data, and detail the experimental protocols used to elucidate these mechanisms.

Introduction: The M3 Receptor in Cholinergic Signaling

The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in the parasympathetic nervous system.[1][2][3] Activated by the neurotransmitter acetylcholine (ACh), the M3R is the primary subtype responsible for eliciting contraction in most smooth muscles, including those in the gastrointestinal tract, urinary bladder, and airways.[3][4][5][6] While smooth muscle tissues often co-express M2 and M3 receptors, with the M2 subtype typically being more abundant (often in an 80% M2 to 20% M3 ratio), it is the M3 receptor that directly initiates the contractile response.[7][8][9][10] Understanding the M3R's mechanism of action is fundamental for developing therapeutic agents targeting conditions such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and gastrointestinal motility disorders.[2][3]

The M3 Receptor Signaling Cascade

The contractile signal initiated by the M3 receptor is transduced through a well-defined intracellular cascade involving G proteins, second messengers, and effector enzymes. The process can be divided into two main components: the calcium-dependent pathway and the calcium sensitization pathway.

2.1 Calcium-Dependent Pathway

Upon agonist binding, the M3 receptor couples to heterotrimeric G proteins of the Gq/11 family.[1][11][12][13][14] This activation initiates a canonical signaling pathway:

-

Gq/11 Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][5][15][16]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][16][17]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR).[16][17][18] This binding opens the IP3R calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm and a sharp increase in intracellular calcium concentration ([Ca2+]i).[2][16][18]

-

Activation of Contractile Machinery: The elevated [Ca2+]i is the primary trigger for contraction. Calcium ions bind to the protein calmodulin (CaM). The resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK).[17][19]

-

Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).[12][19][20] This phosphorylation increases the ATPase activity of myosin, enabling it to bind to actin filaments and initiate cross-bridge cycling, which results in smooth muscle contraction.[19]

2.2 Calcium Sensitization Pathways

In addition to increasing intracellular calcium, M3 receptor activation enhances the sensitivity of the contractile apparatus to Ca2+.[7][21] This means that more force is generated at a given level of intracellular calcium. This phenomenon is primarily mediated by the inhibition of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates myosin and promotes relaxation. Two key pathways contribute to this sensitization:

-

RhoA/Rho-kinase (ROCK) Pathway: The Gq/11 protein can also activate the small GTPase RhoA. RhoA, in turn, activates Rho-kinase (ROCK). ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits the phosphatase's activity.[12] This shifts the balance towards the phosphorylated, active state of myosin, sensitizing the muscle to Ca2+ and augmenting contraction.[12][22]

-

Protein Kinase C (PKC) Pathway: The second messenger DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC).[12][16][17] Activated PKC can phosphorylate a 17 kDa protein called CPI-17. Phosphorylated CPI-17 is a potent inhibitor of MLCP.[17] Like the ROCK pathway, this leads to increased myosin light chain phosphorylation and enhanced contraction.[17][22]

Studies using M3 receptor knockout mice have confirmed that Ca2+ sensitization in intestinal smooth muscle is mediated by the M3 receptor coupled to Gq/11 proteins, with no significant involvement from the M2 subtype.[21][23]

Quantitative Pharmacology of M3 Receptors in Smooth Muscle

The interaction of ligands with M3 receptors can be quantified using various pharmacological parameters. This data is crucial for drug development, enabling the comparison of compound potency and efficacy.

Table 1: M3 Receptor Antagonist Affinities (pKd / pA2) in Smooth Muscle

| Antagonist | Tissue / Preparation | pKd / pA2 Value | Reference |

| 4-DAMP | Mouse Ileum (M2-KO) | 8.8 | [5] |

| Atropine | Human Forearm Vasculature | 8.03 ± 0.03 | [24] |

| Pirenzepine (M1-selective) | Human Forearm Vasculature | 6.71 ± 0.08 | [24] |

| Methoctramine (M2-selective) | Mouse Ileum (M3-KO) | 7.4 | [5] |

| AF-DX 116 (M2-selective) | Human Forearm Vasculature | 5.32 ± 0.05 | [24] |

pKd: negative logarithm of the dissociation constant. pA2: negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response.

Table 2: Muscarinic Agonist Potencies (pEC50) and Efficacy (Emax) in Smooth Muscle

| Agonist | Tissue / Preparation | pEC50 / EC50 | Emax (% of Control) | Reference | | :--- | :--- | :--- | :--- | | Carbachol | Mouse Ileum (Wild-Type) | - | 100 |[5] | | Carbachol | Mouse Ileum (M3-KO) | - | ~50% of WT |[11] | | Methacholine | Human Forearm Vasculature | 52 nmol/L (EC50) | - |[24] | | Acetylcholine | Human Forearm Vasculature | 537 nmol/L (EC50) | - |[24] | | Carbachol | Guinea Pig Ileum (Icat activation) | 7.5 ± 1.6 μM (EC50) | 1028.6 ± 123.1 pA |[25] | | Acetylcholine | Guinea Pig Ileum (Icat activation) | ~1.7-2.1 μM (EC50) | - |[25] |

pEC50: negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: maximum effect produced by the drug.

Key Experimental Protocols

The function of M3 receptors in smooth muscle is primarily investigated using in vitro and cellular techniques.

4.1 Isolated Tissue Bath (Organ Bath) Assay

This is the gold-standard method for studying smooth muscle contractility in response to pharmacological agents.[26][27] It allows for the measurement of isometric contraction of an intact tissue strip.

Methodology:

-

Tissue Dissection: A smooth muscle-containing organ (e.g., guinea pig ileum, rat bladder) is humanely excised from an animal. The tissue is immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs solution).[27]

-

Strip Preparation: The smooth muscle layer is carefully dissected and cut into longitudinal or circular strips of a standardized size (e.g., 2 mm x 8 mm).[26][27]

-

Mounting: Each strip is mounted in a temperature-controlled (typically 37°C) tissue bath chamber filled with physiological solution.[28][29] The solution is continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain viability and pH.[27] One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.[26][27]

-

Equilibration and Viability Check: The tissue is allowed to equilibrate under a small resting tension (e.g., 1 gram) for a period (e.g., 60-120 minutes), with regular washes.[26] Tissue viability is confirmed by eliciting a contraction with a high concentration of potassium chloride (KCl), which causes depolarization-induced contraction.[26]

-

Pharmacological Testing:

-

Agonist Concentration-Response Curves: Agonists are added cumulatively to the bath in increasing concentrations. The contractile response (force) is recorded after it reaches a plateau at each concentration.

-

Antagonist Studies (Schild Analysis): To characterize the receptor subtype, tissues are pre-incubated with a specific antagonist for a set time (e.g., 10-20 minutes) before generating the agonist concentration-response curve.[30] The rightward shift of the curve caused by the antagonist is used to calculate its affinity (pA2 value).

-

4.2 Calcium Imaging

This technique allows for the direct measurement of changes in intracellular Ca2+ concentration in isolated smooth muscle cells or cultured strips.

Methodology:

-

Cell/Tissue Preparation: Smooth muscle cells are enzymatically dissociated from tissue, or cultured smooth muscle strips are prepared.

-

Dye Loading: The cells or tissues are incubated with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.[31] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.

-

Stimulation and Imaging: The preparation is placed on a microscope stage. A baseline fluorescence is recorded. An M3 agonist is then applied, and the change in fluorescence intensity is measured over time using fluorescence microscopy.

-

Data Analysis: The increase in fluorescence intensity directly correlates with the rise in intracellular Ca2+, providing a real-time measurement of the IP3-mediated Ca2+ release.[31]

Conclusion

The M3 muscarinic receptor is the linchpin of cholinergic-mediated smooth muscle contraction. Its activation triggers a dual-pronged mechanism involving a significant increase in intracellular calcium and a simultaneous sensitization of the contractile proteins to this calcium. The Gq/11-PLC-IP3 pathway drives the former, while the Gq/11-RhoA/ROCK and DAG-PKC pathways mediate the latter. A thorough understanding of these signaling cascades, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design and development of novel therapeutics aimed at modulating smooth muscle function in a variety of disease states.

References

- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 2. What are M3 receptor modulators and how do they work? [synapse.patsnap.com]

- 3. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]

- 8. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Direct involvement of G protein alpha(q/11) subunit in regulation of muscarinic receptor-mediated sAPPalpha release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Video: IP3/DAG Signaling Pathway [jove.com]

- 17. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Regulation of smooth muscle excitation and contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Functional role of muscarinic receptor subtypes in calcium sensitization and their contribution to rho-kinase and protein kinase C pathways in contraction of human detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Muscarinic receptor subtypes mediating Ca2+ sensitization of intestinal smooth muscle contraction: studies with receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Video: Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology [jove.com]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. youtube.com [youtube.com]

- 30. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]

J-104129: A Potent and Selective M3 Muscarinic Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of J-104129, a selective antagonist of the M3 muscarinic acetylcholine receptor. This compound serves as a critical pharmacological tool for investigating M3 receptor function in various physiological and pathological processes. Its high selectivity, particularly over the M2 receptor subtype, makes it an invaluable asset for elucidating the specific roles of M3 receptors in systems where multiple muscarinic receptor subtypes are co-expressed. This document details its binding affinity, functional activity, and provides standardized protocols for its use in in vitro and in vivo experimental settings.

Core Compound Profile

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a potent and orally active antagonist of the M3 muscarinic receptor.[1] Its development was a significant step forward in distinguishing the physiological effects of M3 receptor modulation from those of the closely related M2 subtype. This selectivity is crucial for studies focused on smooth muscle contraction, glandular secretion, and other M3-mediated pathways, without the confounding effects of cardiac M2 receptor blockade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Source |

| Human M3 | This compound | 4.2 | Human | [1][2][3][4] |

| Human M2 | This compound | 490 | Human | [1][4] |

| Human M1 | This compound | 19 | Human | [3][5] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Agonist | Parameter | Value | Species/Tissue | Source |

| Isolated Trachea | Acetylcholine | KB (nM) | 3.3 | Rat | [1][3] |

| Isolated Right Atria | Acetylcholine | KB (nM) | 170 | Rat | [3][5] |

| In Vivo Bronchoconstriction | Acetylcholine | ED₅₀ (mg/kg, p.o.) | 0.58 | Rat | [1][2] |

Signaling Pathways and Experimental Logic

To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following protocols are representative methodologies for characterizing the antagonist properties of this compound at M3 receptors. These are based on standard pharmacological procedures; specific parameters may require optimization for individual laboratory conditions.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.

1. Materials:

- Membrane preparations from cells stably expressing human M1, M2, or M3 receptors.

- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

- This compound stock solution (e.g., 10 mM in DMSO).

- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-specific binding control: Atropine (1 µM final concentration).

- 96-well microplates.

- Glass fiber filters (e.g., Whatman GF/B or GF/C).

- Scintillation cocktail and liquid scintillation counter.

- Cell harvester.

2. Procedure:

- Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

- In a 96-well plate, combine in the following order:

- 50 µL of Binding Buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound dilution.

- 50 µL of radioligand ([³H]-NMS) at a final concentration close to its Kd (e.g., 0.5-1 nM).

- 100 µL of the cell membrane preparation (protein concentration typically 20-50 µ g/well ).

- Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

- Wash the filters rapidly 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

- Dry the filters, place them in scintillation vials with scintillation cocktail.

- Quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competitor).

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).